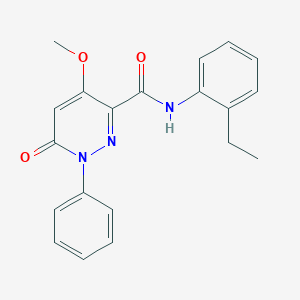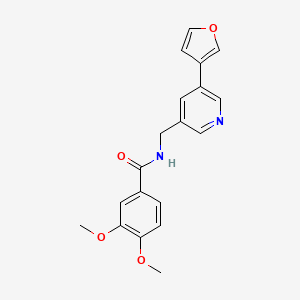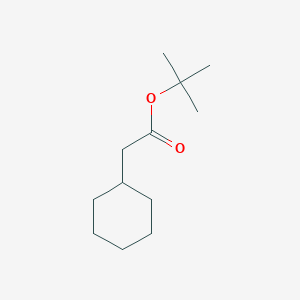
N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their chemical structure. The molecular formula shows the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves studying how the compound can be made from simpler starting materials. This often involves multiple steps, each with its own reactants, products, and reaction conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (used up) or a product (formed) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .科学的研究の応用
Antitumor Applications
One area of application for compounds related to N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is in the development of antitumor agents. For example, a study on substituted phenazine-1-carboxamides, which share a thematic structural motif with the compound , highlights the synthesis and evaluation of these entities against various cancer cell lines. The study demonstrates that the cytotoxicity of these compounds correlates with the electron-withdrawing power of the substituent group, indicating their potential as DNA-intercalating agents for antitumor drug development (Rewcastle, Denny, & Baguley, 1987).
Antimicrobial Applications
Compounds within the same chemical family have also been explored for their antimicrobial properties. Research into new 1,2,4-triazol-3-one derivatives, for example, has shown that these compounds possess significant antimicrobial activity, suggesting potential for the treatment of bacterial infections. The study involved the synthesis of various derivatives and their evaluation against different microorganisms, pointing towards the versatility of these compounds in combating microbial resistance (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Kinase Inhibition for Cancer Therapy
Furthermore, the compound's relatives have been identified as selective and efficacious inhibitors of the Met kinase superfamily, a critical target in cancer therapy. The study identifying N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a potent Met kinase inhibitor demonstrates the compound's capacity to achieve complete tumor stasis in certain cancer models following oral administration. This research underscores the importance of structural moieties similar to those found in N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide for developing new cancer therapies (Schroeder et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-9-7-8-12-16(14)21-20(25)19-17(26-2)13-18(24)23(22-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJSPKHJDXTLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)
![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)
![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2936872.png)

![N-cyclohexyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2936878.png)




